
Spectroscopic Data of Carotol: An In-Depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carotol

Cat. No.: B1196015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carotol,
a sesquiterpenoid alcohol and the primary constituent of carrot seed oil. The information

presented herein is intended to support research and development activities by providing

detailed spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Carotol.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Carotol are presented below. This data is crucial for the

structural elucidation and confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of Carotol (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.35 d - H-3

2.10 dd 5.4, 5.4 H-5

1.73 dd 12.1, 8.4 H-2

1.79 dd 12.2, 5.6 H-2

1.55 dd 12.0, 10.2 H-3

2.29 d 16.2 H-2'

1.22 dd 12.0, 12.0 H-2'

1.39 m - H-3'

2.27 m - H-5'

1.75 dd 12.9, 6.0 H-5'

3.76 m - H-3

3.85 m - H-3

3.62 d 10.2 H-3

1.05 s - C12-H₃

1.26 s - C11-H₃

0.81 d 6.12 C14-H₃

1.05 d 6.12 C15-H₃

Note: Assignments are based on published literature and may require 2D NMR for definitive

confirmation.

Table 2: ¹³C NMR Spectroscopic Data of Carotol (400 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Carbon Atom

52.51 C1

25.85 C2

40.85 C3

82.66 C4

38.53 C5

33.64 C6

91.73 C7

33.59 C8

32.26 C9

31.54 C10

26.28 C11

25.85 C12

23.63 C13

21.64 C14

21.82 C15

Infrared (IR) Spectroscopic Data
The IR spectrum of Carotol reveals characteristic absorption bands corresponding to its

functional groups.

Table 3: IR Absorption Bands of Carotol[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Assignment

3306 O-H stretch (alcohol)

2951, 2870 C-H stretch (alkane)

1480, 1460, 1450 C-H bend (alkane)

1080, 1090 C-O stretch (alcohol)

823 =C-H bend (alkene)

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of Carotol provides information about its molecular

weight and fragmentation pattern.

Table 4: Key Mass Spectrometry Peaks of Carotol (Electron Ionization)
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m/z Relative Intensity (%)

222 5

207 15

189 10

164 100

149 45

136 30

121 55

107 40

93 50

81 60

67 40

55 45

43 70

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of Carotol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AC spectrometer operating at a frequency of 400 MHz for ¹H and

100 MHz for ¹³C nuclei was used.[1]

Sample Preparation: The Carotol sample was dissolved in deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (zg) or a 30-degree pulse

experiment (zg30) for quantitative measurements is typically used.

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for ¹H NMR

to allow for full relaxation of the protons between scans.

Number of Scans (ns): For a concentrated sample, 16 to 64 scans are typically adequate

to obtain a good signal-to-noise ratio.

Acquisition Time (aq): An acquisition time of 3-4 seconds is standard for high-resolution

spectra.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to

simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect

(NOE).

Relaxation Delay (d1): A longer relaxation delay of 2-10 seconds is often necessary for ¹³C

NMR, especially for quaternary carbons.

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is

required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

Infrared (IR) Spectroscopy
Instrumentation: A Perkin Elmer, Model RX-1 FT-IR spectrophotometer was utilized.[1]

Sample Preparation:

Liquid Samples (Neat): A drop of the neat Carotol essential oil is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Solid Samples (KBr Pellet): If Carotol is isolated as a solid, a small amount is ground with

dry KBr powder and pressed into a thin, transparent pellet.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A Shimadzu QP2010 plus gas chromatograph-mass spectrometer (GC-MS)

was employed.[2]

Sample Preparation and Injection: The essential oil containing Carotol is typically diluted in a

suitable solvent (e.g., hexane or dichloromethane). A small volume (e.g., 1 µL) of the diluted

sample is injected into the GC.

Gas Chromatography (GC) Conditions:

Column: An RTX-5 MS capillary column (30.0 m × 0.20 mm, 0.25 µm film thickness) is

used.[2]

Oven Temperature Program: The oven temperature is initially held at 50 °C for 2 minutes,

then increased to 180 °C at a rate of 3 °C/min, and finally raised to 280 °C at 10 °C/min.[2]

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.[2]

Interface Temperature: 260 °C.[2]

Mass Range: The detector is operated in scan mode, typically from m/z 40 to 600.[2]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Carotol.
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Caption: Workflow for the Spectroscopic Analysis of Carotol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of Carotol: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196015#spectroscopic-data-nmr-ir-ms-of-carotol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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